![molecular formula C10H17NO2Si B091870 N-((dimethoxy(methyl)silyl)methyl)aniline CAS No. 17890-10-7](/img/structure/B91870.png)
N-((dimethoxy(methyl)silyl)methyl)aniline
Overview
Description
N-((Dimethoxy(methyl)silyl)methyl)aniline is an organosilicon compound with the molecular formula C10H17NO2Si. It is characterized by the presence of a dimethoxymethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline typically involves the reaction of aniline with chloromethyl(dimethoxy)methylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Aniline+Chloromethyl(dimethoxy)methylsilane→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-((Dimethoxy(methyl)silyl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted aniline compounds .
Scientific Research Applications
Chemical Applications
Silane Coupling Agent
N-((dimethoxy(methyl)silyl)methyl)aniline serves as a silane coupling agent , facilitating the modification of surfaces and materials. This property is crucial in enhancing adhesion between organic and inorganic materials, making it valuable in coatings and adhesives. The silane group allows for the formation of strong bonds with substrates, which is essential for applications in composite materials.
Organic Synthesis
The compound is utilized in organic synthesis, particularly in the methylation of anilines . It can efficiently convert anilines to N-methylanilines using cyclometalated ruthenium complexes through a hydrogen autotransfer procedure. This reaction occurs under mild conditions (60 °C) with sodium hydroxide as the base, showcasing its utility in synthetic organic chemistry.
Biological Applications
Synthesis of Bioactive Molecules
In biological research, this compound is employed in the synthesis of bioactive molecules. Its ability to modify biological compounds can lead to the development of new pharmaceuticals or therapeutic agents. Research into its interactions with biological systems may yield insights into potential therapeutic applications or safety profiles.
Medical Applications
Drug Delivery Systems
The compound is being explored for its potential use in drug delivery systems . Its silane functionality can enhance the solubility and stability of pharmaceutical compounds, improving their bioavailability. Additionally, its ability to form strong bonds with various substrates may facilitate targeted drug delivery mechanisms.
Industrial Applications
Advanced Materials Production
this compound is utilized in the production of advanced materials, including coatings and adhesives. Its properties enhance the durability and performance of these materials, making them suitable for various industrial applications.
Reaction Mechanisms and Chemistry
The compound undergoes several chemical reactions:
- Oxidation: Can be oxidized to form silanol derivatives.
- Reduction: Reduction reactions can yield silane derivatives.
- Substitution: Participates in nucleophilic substitution reactions where the dimethoxymethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, KMnO4 | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines, alcohols | Basic conditions |
These reactions demonstrate the compound's versatility and reactivity, making it valuable for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-((dimethoxy(methyl)silyl)methyl)aniline involves its ability to form strong bonds with various substrates through the silane group. This allows it to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydroxyl groups on surfaces .
Comparison with Similar Compounds
- N-((Trimethoxysilyl)methyl)aniline
- N-((Triethoxysilyl)methyl)aniline
- N-((Dimethylsilyl)methyl)aniline
Comparison: N-((Dimethoxy(methyl)silyl)methyl)aniline is unique due to its specific functional groups, which provide distinct reactivity and applications compared to its analogs. The presence of the dimethoxymethylsilyl group offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
N-((dimethoxy(methyl)silyl)methyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound, with the chemical formula , features a dimethoxysilyl group attached to an aniline moiety. The presence of the silyl group may influence its solubility, stability, and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with dimethoxymethylsilyl chloride. The reaction conditions must be optimized to yield high purity and yield of the desired product.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory activities of compounds related to this compound. For instance, derivatives have shown promising inhibition against various kinases, which are critical in cancer progression and other diseases.
Compound | % Inhibition | IC50 (μM) ± SEM |
---|---|---|
27b | 85.36 | 0.031 ± 0.14 |
27d | 81.48 | 0.075 ± 0.11 |
27i | 82.89 | 0.038 ± 0.12 |
27k | 79.19 | 0.082 ± 0.09 |
Diclofenac sodium | 82.54 | - |
This table summarizes the inhibitory effects of various derivatives, indicating that compounds like 27b exhibit significant enzyme inhibition comparable to established drugs like Diclofenac sodium .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines, including DU145 prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the aniline ring significantly influence biological activity. For example, substituents at specific positions on the aromatic ring can enhance or diminish potency against target enzymes or cancer cells .
Case Studies
- Anticancer Studies : A study evaluating a series of silyl-substituted anilines found that specific substitutions led to enhanced cytotoxicity in L1210 leukemia cells compared to non-silylated analogs .
- Kinase Inhibition : Another investigation focused on the inhibition of VEGFR-2 kinase by silyl derivatives, revealing that certain structural modifications resulted in IC50 values in the low nanomolar range, indicating potent inhibitory activity .
Properties
IUPAC Name |
N-[[dimethoxy(methyl)silyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2Si/c1-12-14(3,13-2)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFLOSSLHYGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CNC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623926 | |
Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-10-7 | |
Record name | N-[(Dimethoxymethylsilyl)methyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17890-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, N-[(dimethoxymethylsilyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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